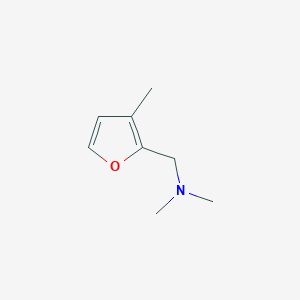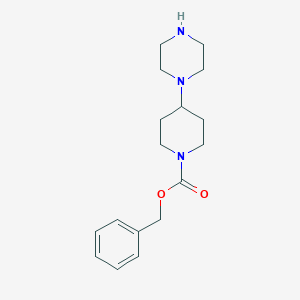
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Des Réactions Chimiques
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A . These actions contribute to its potential therapeutic effects in treating neurological disorders.
Comparaison Avec Des Composés Similaires
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound also acts as a monoamine releasing agent but has a different selectivity profile for dopamine and serotonin.
Benzylpiperazine: Known for its stimulant properties, it is structurally similar but has distinct pharmacological effects.
Tetrahydroisoquinoline: Another compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of piperazine and piperidine rings, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25N3O2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
benzyl 4-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c21-17(22-14-15-4-2-1-3-5-15)20-10-6-16(7-11-20)19-12-8-18-9-13-19/h1-5,16,18H,6-14H2 |
Clé InChI |
UWOPXPBPPSMOTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2CCNCC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

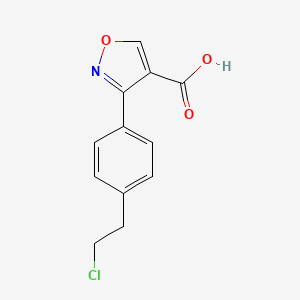
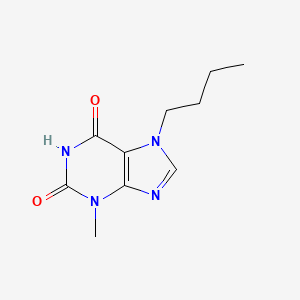
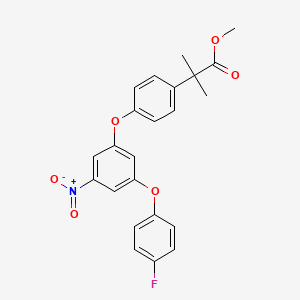
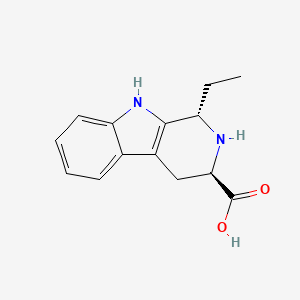
![2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol](/img/structure/B8372628.png)
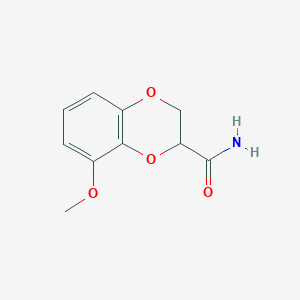
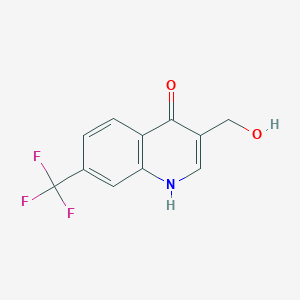
![Ethyl[(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetate](/img/structure/B8372656.png)
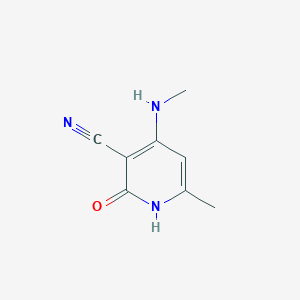
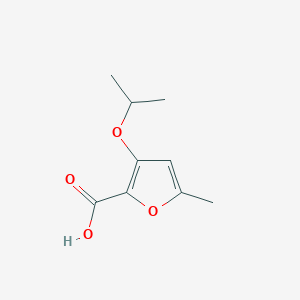
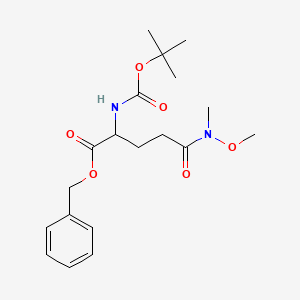
![(3,4-dichlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8372677.png)
